molecular formula C9H9NO B1603065 2,3-Dihydroisoquinolin-4(1H)-one CAS No. 51641-22-6

2,3-Dihydroisoquinolin-4(1H)-one

Cat. No.: B1603065
CAS No.: 51641-22-6
M. Wt: 147.17 g/mol
InChI Key: WPZUNTXIHOUGEN-UHFFFAOYSA-N
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Description

2,3-Dihydroisoquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by a fused ring system consisting of a benzene ring and a nitrogen-containing six-membered ring

Scientific Research Applications

2,3-Dihydroisoquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a pharmacophore in drug design.

    Medicine: Research explores its use in developing new therapeutic agents for diseases such as cancer and neurological disorders.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

If the compound is a drug or a biologically active substance, this would involve a detailed explanation of how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroisoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. Another method involves the reduction of isoquinoline derivatives using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolin-4-one derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and other derivatives with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar ring structure but lacking the dihydro and keto functionalities.

    Tetrahydroisoquinoline: A fully reduced form with different chemical properties.

    Quinoline: A related compound with a nitrogen atom in a different position in the ring system.

Uniqueness

2,3-Dihydroisoquinolin-4(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and industry.

Properties

IUPAC Name

2,3-dihydro-1H-isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZUNTXIHOUGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629735
Record name 2,3-Dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51641-22-6
Record name 2,3-Dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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